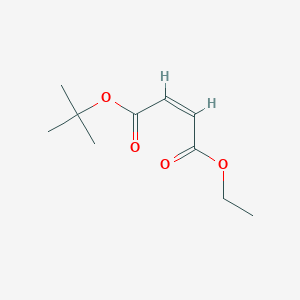
4-O-tert-butyl 1-O-ethyl (Z)-but-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-O-tert-butyl 1-O-ethyl (Z)-but-2-enedioate is an organic compound that belongs to the class of esters. Esters are commonly used in various industrial applications due to their pleasant aromas and chemical properties. This compound, in particular, may have unique properties due to its specific structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-tert-butyl 1-O-ethyl (Z)-but-2-enedioate typically involves esterification reactions. One common method is the reaction of tert-butyl alcohol with ethyl (Z)-but-2-enedioate in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters would be crucial to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions might convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Scientific Research Applications
4-O-tert-butyl 1-O-ethyl (Z)-but-2-enedioate may find applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a reagent.
Medicine: Possible applications in drug development or as a pharmaceutical intermediate.
Industry: Utilized in the production of fragrances, flavors, or other specialty chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In general, esters can interact with various molecular targets through ester hydrolysis, leading to the formation of alcohols and acids. These reactions are often catalyzed by enzymes such as esterases in biological systems.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with similar reactivity but different physical properties.
Methyl tert-butyl ether (MTBE): Another compound with a tert-butyl group, used as a fuel additive.
Diethyl maleate: A related ester with a similar structure but different substituents.
Uniqueness
4-O-tert-butyl 1-O-ethyl (Z)-but-2-enedioate is unique due to its specific combination of functional groups, which may impart distinct chemical and physical properties compared to other esters.
Properties
Molecular Formula |
C10H16O4 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
4-O-tert-butyl 1-O-ethyl (Z)-but-2-enedioate |
InChI |
InChI=1S/C10H16O4/c1-5-13-8(11)6-7-9(12)14-10(2,3)4/h6-7H,5H2,1-4H3/b7-6- |
InChI Key |
CZFQVAZEWFKUTC-SREVYHEPSA-N |
Isomeric SMILES |
CCOC(=O)/C=C\C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C=CC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,9-Dihydro-9-[4-hydroxy-3-[[(4-methoxyphenyl)diphenylmethoxy]methyl]butyl]-2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6H-purin-6-one](/img/structure/B13402519.png)
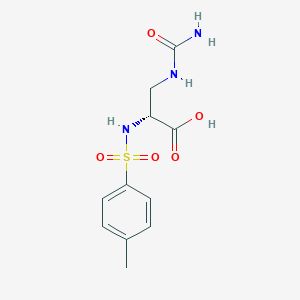
![tert-butyl N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamate](/img/structure/B13402523.png)
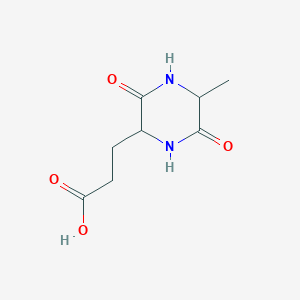

![2-(4-Bromo-phenyl)-6-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B13402534.png)

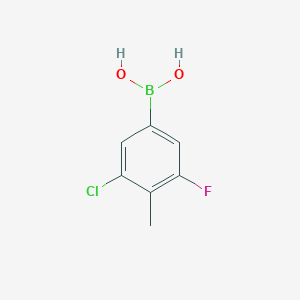
![2-[[2-[[(3,5-dimethylphenyl)-oxomethyl]-methylamino]-1-oxo-3-(4-phenylphenyl)propyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B13402553.png)
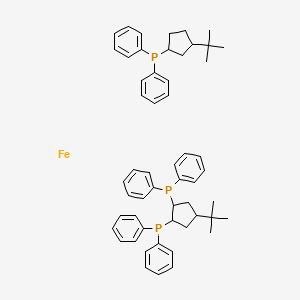

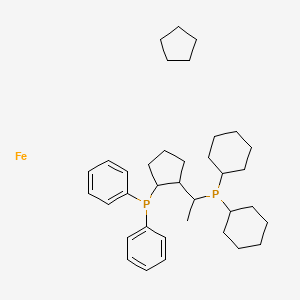

![(2S)-5-amino-2-[[2,2-dideuterio-2-(2,3,4-trideuteriophenyl)acetyl]amino]-5-oxopentanoic acid](/img/structure/B13402586.png)
